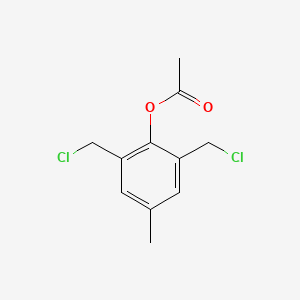

2,6-Bis(chloromethyl)-p-tolyl acetate

Description

BenchChem offers high-quality 2,6-Bis(chloromethyl)-p-tolyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(chloromethyl)-p-tolyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12Cl2O2 |

|---|---|

Molecular Weight |

247.11 g/mol |

IUPAC Name |

[2,6-bis(chloromethyl)-4-methylphenyl] acetate |

InChI |

InChI=1S/C11H12Cl2O2/c1-7-3-9(5-12)11(15-8(2)14)10(4-7)6-13/h3-4H,5-6H2,1-2H3 |

InChI Key |

KUMMZJSZVNWQLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)CCl)OC(=O)C)CCl |

Origin of Product |

United States |

2,6-bis(chloromethyl)-p-tolyl acetate physical and chemical properties

An In-depth Technical Guide to 2,6-bis(chloromethyl)-p-tolyl acetate

This guide provides a comprehensive overview of 2,6-bis(chloromethyl)-p-tolyl acetate, a specialized chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, reactivity, and potential applications of this compound, grounding all claims in authoritative data.

Core Identity and Structural Framework

2,6-bis(chloromethyl)-p-tolyl acetate is a substituted aromatic compound featuring a central p-tolyl acetate core with two reactive chloromethyl groups. Its unique structure makes it a valuable bifunctional building block in organic synthesis.

The structural arrangement, with two electrophilic chloromethyl groups ortho to the acetate functionality, dictates its chemical behavior and potential applications. These groups are prone to nucleophilic substitution, making the molecule an excellent candidate for introducing the 2,6-dimethylenephenyl acetate moiety into larger molecular scaffolds.

Caption: Chemical structure of 2,6-bis(chloromethyl)-p-tolyl acetate.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 19228-70-7 | [1][2] |

| Molecular Formula | C₁₁H₁₂Cl₂O₂ | [1][2] |

| Molecular Weight | 247.12 g/mol | [1][2] |

| IUPAC Name | 4-methyl-2,6-bis(chloromethyl)phenyl acetate | |

| InChI | InChI=1S/C11H12Cl2O2/c1-7-3-9(5-12)11(15-8(2)14)10(4-7)6-13/h3-4H,5-6H2,1-2H3 | [1][2] |

| Canonical SMILES | CC1=CC(=C(C(=C1)CCl)OC(=O)C)CCl |[1] |

Physical and Spectroscopic Characterization

While extensive physical property data for this specific compound is not widely published, its characteristics can be inferred from its structure and data on related compounds. It is expected to be a solid at room temperature.

Spectroscopic Data: Spectroscopic analysis is crucial for confirming the identity and purity of synthesized 2,6-bis(chloromethyl)-p-tolyl acetate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: Expected signals would include singlets for the methyl protons of the tolyl and acetate groups, a singlet for the two equivalent benzylic CH₂Cl groups, and signals corresponding to the aromatic protons.

-

¹³C NMR: Distinct signals for the methyl carbons, the benzylic carbons, the aromatic carbons, and the carbonyl carbon of the acetate group would be anticipated.

-

-

Infrared (IR) Spectroscopy : Key absorption bands would be expected for the C=O stretch of the ester group (around 1765 cm⁻¹), C-O stretching, and C-Cl stretching (around 723 cm⁻¹).[3]

-

Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chloromethyl and acetyl groups.[2]

Chemical Properties and Reactivity Profile

The reactivity of 2,6-bis(chloromethyl)-p-tolyl acetate is dominated by its two benzylic chloride groups. These groups are excellent electrophilic sites, making the molecule a potent alkylating agent.

Key Reactions:

-

Nucleophilic Substitution : The chloromethyl groups readily react with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This bifunctionality allows it to act as a cross-linking agent or as a scaffold to build more complex molecular architectures. For instance, reaction with primary amines could lead to the formation of cyclic structures or polymers.

-

Precursor for Pyridine Derivatives : Compounds with similar 2,6-bis(halomethyl) functionalities on an aromatic ring are known precursors for synthesizing a variety of heterocyclic compounds and macrocycles.[4][5] For example, they can be used to synthesize pyridinophanes, which are valuable in coordination chemistry and materials science.[4]

The acetate group is comparatively stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol, 2,6-bis(chloromethyl)-4-methylphenol. This adds another layer of potential functionalization to its chemical profile.

Synthesis Pathways

While specific, detailed protocols for the synthesis of 2,6-bis(chloromethyl)-p-tolyl acetate are not extensively documented in readily available literature, a logical synthetic approach can be proposed based on standard organic chemistry transformations. A plausible route would involve the chloromethylation of p-tolyl acetate.

Caption: Plausible synthetic workflow for 2,6-bis(chloromethyl)-p-tolyl acetate.

Experimental Considerations (Hypothetical Protocol):

-

Reaction Setup : The starting material, p-tolyl acetate, would be dissolved in a suitable anhydrous solvent.

-

Reagent Addition : A source of formaldehyde (like paraformaldehyde) and a Lewis acid catalyst would be added. Gaseous hydrogen chloride would then be bubbled through the mixture, or concentrated hydrochloric acid would be used. The reaction is typically performed at controlled temperatures.

-

Mechanism : This reaction proceeds via the Blanc chloromethylation mechanism, where the aromatic ring is activated towards electrophilic substitution by the in-situ generated chloromethyl cation or a related species. The ortho-directing effect of the acetate group and the para-directing methyl group would favor substitution at the 2 and 6 positions.

-

Work-up and Purification : After the reaction is complete, the mixture would be quenched, followed by extraction and purification, likely using column chromatography, to isolate the desired product.

Applications in Research and Development

The bifunctional nature of 2,6-bis(chloromethyl)-p-tolyl acetate makes it a versatile intermediate in several areas of chemical and pharmaceutical research.[6]

-

Synthesis of Macrocycles and Ligands : Its ability to react with two nucleophiles makes it an ideal precursor for creating macrocyclic compounds.[5] These structures can act as host molecules in supramolecular chemistry or as complexing ligands for metal ions, with applications in catalysis and materials science.[7]

-

Drug Discovery Scaffold : In drug development, this molecule can serve as a rigid scaffold to which various pharmacophores can be attached.[8] The defined spatial orientation of the two reactive sites allows for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.

-

Polymer Chemistry : As a bifunctional monomer or cross-linking agent, it could be used in the synthesis of specialty polymers with tailored thermal and mechanical properties.

Safety, Handling, and Storage

As with any reactive alkylating agent, 2,6-bis(chloromethyl)-p-tolyl acetate should be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from its structural components (chloromethyl groups).

-

Potential Hazards :

-

Likely to be a skin and eye irritant.

-

May cause respiratory irritation.

-

Benzylic halides are often lachrymators.

-

Due to its alkylating nature, it should be considered potentially toxic and handled with care to avoid inhalation, ingestion, and skin contact.

-

-

Handling Recommendations :

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

-

Storage :

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture, strong bases, and oxidizing agents to prevent degradation and hazardous reactions.

-

References

-

NIST. (n.d.). 2,6-Bis(chloromethyl)-p-tolyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

ScenTree.co. (n.d.). P-tolyl acetate (CAS N° 140-39-6). Retrieved from [Link]

-

The Good Scents Company. (n.d.). propionaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). EP0258009B1 - 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine.

-

ResearchGate. (2010). ChemInform Abstract: An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2, 6)Pyridinophane Disulfite. Retrieved from [Link]

-

GSRS. (n.d.). 2,6-BIS(P-TOLYL)PYRIDINE. Retrieved from [Link]

- Cuzan, O., et al. (2013). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E, 69(Pt 12), o1797.

-

Inxight Drugs. (n.d.). Bis(p-tolyl)-acetic acid. Retrieved from [Link]

-

National Open Access Monitor, Ireland. (n.d.). Applications: Pharmaceuticals and Life Sciences. Retrieved from [Link]

-

PubChemLite. (n.d.). P-tolyl acetate (C9H10O2). Retrieved from [Link]

-

FEMA. (n.d.). P-TOLYL ACETATE. Retrieved from [Link]

- Stickland, K., et al. (2015). Exploring drug delivery for the DOT1L inhibitor pinometostat (EPZ-5676): Subcutaneous administration as an alternative to continuous IV infusion, in the pursuit of an epigenetic target. Journal of Controlled Release, 220(Pt A), 487-495.

-

MDPI. (2021). 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-Oxo-2-(p-tolyl)acetate. Retrieved from [Link]

-

MDPI. (2024). Special Issue “Drug Discovery and Application of New Technologies”. Retrieved from [Link]

-

ECETOC. (n.d.). JACC No. 18 - Vinyl Acetate. Retrieved from [Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. 2,6-Bis(chloromethyl)-p-tolyl acetate [webbook.nist.gov]

- 3. EP0258009B1 - 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

Thermal Stability and Degradation Kinetics of 2,6-Bis(chloromethyl)-p-tolyl Acetate: A Technical Guide

Executive Summary

In advanced organic synthesis and materials science, molecules bearing multiple reactive sites present both unique synthetic opportunities and distinct handling challenges. 2,6-bis(chloromethyl)-p-tolyl acetate (CAS: 19228-70-7) is a highly functionalized aromatic building block characterized by a central p-tolyl core flanked by two reactive chloromethyl groups and capped with an acetate moiety [[1]]().

Understanding the thermal stability of this compound is critical for drug development professionals and polymer chemists. When subjected to thermal stress, the molecule does not simply melt or boil; it undergoes complex, divergent degradation pathways dictated by its functional groups. This whitepaper deconstructs the thermodynamic vulnerabilities of 2,6-bis(chloromethyl)-p-tolyl acetate, detailing the mechanisms of its degradation, quantitative thermal profiling, and the self-validating protocols required to analyze it safely and accurately.

Structural Vulnerabilities & Degradation Mechanisms

The thermal degradation of 2,6-bis(chloromethyl)-p-tolyl acetate is governed by two competing mechanistic pathways, each with distinct activation energies ( Ea ) and evolved volatiles.

Pathway 1: Dehydrohalogenation of the Bis(chloromethyl) Moiety

Benzylic chlorides are inherently susceptible to thermal dehydrohalogenation. At temperatures exceeding 150 °C, especially in the presence of trace transition metals (which act as Lewis acids), the chloromethyl groups undergo heterolytic cleavage or self-condensation [[2]](). This Friedel-Crafts-type alkylation releases hydrogen chloride (HCl) gas and forms a highly cross-linked polybenzyl network. In polymer science, this exact mechanism is harnessed intentionally, using structurally similar bis(chloromethyl)aryl compounds as robust cross-linking agents to enhance the thermal stability and char yield of advanced resins 3.

Pathway 2: Pyrolytic Cleavage of the Aryl Acetate Group

Aryl acetates possess a well-documented thermal vulnerability. At elevated temperatures (typically >250 °C in condensed phases), the acetate group undergoes a concerted, six-membered transition state rearrangement. This pyrolysis results in the elimination of highly reactive ketene gas and the formation of the corresponding phenolic derivative (in this case, 2,6-bis(chloromethyl)-p-cresol). This specific ketene-forming degradation pathway has been extensively validated in recent studies analyzing the thermal breakdown of structurally analogous phenyl acetates 4.

Figure 1: Divergent thermal degradation pathways of 2,6-bis(chloromethyl)-p-tolyl acetate.

Quantitative Thermal Profiling

To accurately map the thermal operational window of this compound, quantitative analysis via Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) is required. The table below summarizes the extrapolated degradation stages based on the behavior of its isolated functional groups.

Table 1: Quantitative Thermal Degradation Profile of 2,6-bis(chloromethyl)-p-tolyl acetate

| Degradation Stage | Temp. Range (°C) | Peak Mass Loss Rate (°C) | Evolved Volatiles (m/z) | Mechanistic Assignment |

| Stage 1 | 150 - 230 | 195 | HCl (36, 38) | Dehydrohalogenation of chloromethyl groups; onset of cross-linking. |

| Stage 2 | 260 - 350 | 310 | Ketene (42) | Pyrolytic cleavage of the aryl acetate moiety. |

| Stage 3 | > 400 | N/A | Aromatic fragments | Backbone carbonization and ultimate char formation. |

Field-Proven Methodology: Self-Validating TGA-EGA-MS Protocol

To empirically verify the data in Table 1, researchers must employ a rigorous, self-validating analytical protocol. The following Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA-MS) workflow is designed to isolate kinetics while preventing instrumental artifacts.

Step 1: Sample Preparation & Crucible Selection

-

Action: Weigh 5.0 ± 0.1 mg of the compound into a passivated alumina (Al₂O₃) crucible.

-

Causality: Alumina is strictly chosen over platinum. Platinum crucibles can act as catalysts, artificially lowering the activation energy of dehydrohalogenation. Furthermore, utilizing a small, precise mass prevents thermal lag and ensures uniform heat distribution across the sample bed, preventing localized "hot spots" that skew kinetic data.

Step 2: Atmospheric Control

-

Action: Purge the furnace with high-purity Argon (99.999%) at a flow rate of 50 mL/min for 30 minutes prior to initiating the temperature ramp.

-

Causality: Argon provides a strictly inert environment, suppressing oxidative degradation pathways (combustion). This isolates pure thermal pyrolysis, which is critical for accurate kinetic modeling.

Step 3: Self-Validating Isoconversional Heating Regimen

-

Action: Execute dynamic heating profiles at multiple rates: 5, 10, 15, and 20 °C/min from 25 °C to 600 °C on separate aliquots.

-

Causality: A single heating rate cannot reliably determine complex degradation kinetics. By utilizing multiple heating rates, researchers can extract the activation energy ( Ea ) as a function of the extent of conversion ( α ) using the Kissinger-Akahira-Sunose (KAS) isoconversional method . If the calculated Ea shifts significantly during the mass loss event, the system self-validates that the degradation is a multi-step, complex process (e.g., overlapping HCl and ketene release) rather than a simple first-order decay.

Step 4: Evolved Gas Analysis (EGA)

-

Action: Route the furnace effluent through a fused-silica transfer line heated to 200 °C directly into a quadrupole mass spectrometer.

-

Causality: Heating the transfer line prevents the premature condensation of high-boiling volatiles (such as phenolic fragments) before they reach the ionization chamber. This ensures a real-time, 1:1 correlation between the thermogravimetric mass loss and the detection of specific molecular effluents (m/z 36 for HCl, m/z 42 for ketene).

Implications for Synthesis and Material Science

For drug development professionals utilizing 2,6-bis(chloromethyl)-p-tolyl acetate as an intermediate, the thermal profile dictates strict handling parameters. Reactions involving nucleophilic substitution at the chloromethyl sites (e.g., amination or etherification) must be conducted at temperatures well below 150 °C to prevent premature self-condensation and yield loss.

Conversely, in polymer science, this thermal "vulnerability" is an asset. The compound can be blended into thermoplastic matrices and intentionally cured at >180 °C. The resulting dehydrohalogenation drives the formation of a rigid, highly cross-linked polybenzyl network, drastically improving the thermal resistance and mechanical modulus of the final material.

References

- Guidechem. "2,6-BIS(CHLOROMETHYL)-P-TOLYL ACETATE 19228-70-7 wiki - Guidechem". Guidechem.com.

- Benchchem. "A Comparative Guide to the Thermal Stability of Polymers Cross-linked with 3,6-Bis(chloromethyl)

- National Institutes of Health (PMC).

- Danish Environmental Protection Agency. "Survey of benzyl chloride (CAS no. 100-44-7)". Windows.net.

Sources

Application Notes and Protocols for Polymer Cross-Linking Utilizing 2,6-bis(chloromethyl)-p-tolyl Acetate

Introduction: A Strategic Approach to Network Polymer Synthesis

In the pursuit of advanced materials with enhanced thermal, mechanical, and chemical stability, the formation of three-dimensional polymer networks through cross-linking is a cornerstone of polymer science.[1][2] The selection of an appropriate cross-linking agent is paramount to tailoring the final properties of the material.[3] This document provides a detailed technical guide on the application of 2,6-bis(chloromethyl)-p-tolyl acetate, a difunctional cross-linking agent, for the synthesis of robust polymer networks.

2,6-bis(chloromethyl)-p-tolyl acetate (BCMTA) is an aromatic compound featuring two reactive chloromethyl groups. These benzylic halide moieties are susceptible to electrophilic substitution reactions, making BCMTA a prime candidate for cross-linking polymers with aromatic backbones, such as polystyrene and its derivatives, via Friedel-Crafts alkylation.[4][5] The p-tolyl acetate group imparts a degree of steric hindrance and influences the solubility profile of the cross-linker, potentially offering unique advantages in controlling the cross-linking density and final network architecture.

This guide is intended for researchers, scientists, and professionals in drug development and material science. It will elucidate the mechanistic underpinnings of BCMTA-mediated cross-linking, provide detailed experimental protocols, and outline essential characterization techniques to validate the formation and properties of the resulting cross-linked polymers.

Chemical Profile of 2,6-bis(chloromethyl)-p-tolyl Acetate

A thorough understanding of the cross-linker's properties is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 19228-70-7 | [6] |

| Molecular Formula | C11H12Cl2O2 | [6] |

| Molecular Weight | 247.12 g/mol | [6] |

| Structure | See Figure 1 |

Mechanistic Insights: Friedel-Crafts Alkylation in Polymer Networking

The primary mechanism through which 2,6-bis(chloromethyl)-p-tolyl acetate cross-links aromatic polymers is Friedel-Crafts alkylation.[4] This reaction involves the electrophilic substitution of an aromatic proton with the chloromethyl group of the cross-linker. The presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or tin tetrachloride (SnCl₄), is typically required to generate a highly reactive carbocation intermediate.[4]

The two chloromethyl groups on BCMTA allow it to form two covalent bonds with adjacent polymer chains, thus creating a "bridge" or cross-link. The overall process transforms a collection of individual polymer chains into a single, covalently bonded network.[2]

Figure 1: Conceptual workflow of BCMTA-mediated polymer cross-linking.

Experimental Protocols

Materials and Reagents

-

Aromatic Polymer (e.g., Polystyrene)

-

2,6-bis(chloromethyl)-p-tolyl acetate (BCMTA)

-

Anhydrous Lewis Acid Catalyst (e.g., FeCl₃)

-

Anhydrous Solvent (e.g., 1,2-dichloroethane)

-

Methanol

-

Concentrated Hydrochloric Acid

Protocol 1: Cross-Linking of Polystyrene

This protocol details a general procedure for the cross-linking of polystyrene using BCMTA. Researchers should optimize reactant ratios and reaction conditions for their specific application.

-

Polymer Swelling: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve the polystyrene in anhydrous 1,2-dichloroethane. Allow the polymer to swell completely.

-

Cross-linker and Catalyst Addition: In a separate, dry flask, dissolve the desired amount of BCMTA and anhydrous FeCl₃ in anhydrous 1,2-dichloroethane.

-

Reaction Initiation: Slowly add the BCMTA/FeCl₃ solution to the swollen polymer slurry at room temperature with vigorous stirring. An evolution of HCl gas may be observed (ensure proper ventilation and scrubbing).

-

Cross-Linking Reaction: Heat the reaction mixture to a specified temperature (e.g., 80°C) and maintain for a set duration (e.g., 18 hours) under a nitrogen atmosphere with continuous stirring. The reaction time will influence the degree of cross-linking.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of methanol.

-

Filter the resulting solid polymer.

-

Wash the polymer sequentially with a methanol/concentrated HCl mixture and then with deionized water until the filtrate is neutral.

-

Dry the cross-linked polymer in a vacuum oven.

-

Experimental Workflow

Figure 2: Step-by-step workflow for polymer cross-linking.

Characterization of Cross-Linked Polymers

Thorough characterization is essential to confirm the success of the cross-linking reaction and to understand the properties of the resulting network.

| Technique | Purpose | Expected Outcome |

| FT-IR Spectroscopy | To confirm the chemical structure and the formation of methylene cross-links. | Appearance of new peaks corresponding to the incorporated cross-linker and changes in the aromatic substitution pattern.[4] |

| Solid-State NMR | To provide detailed structural information about the cross-linked network. | Signals confirming the covalent linkage between the polymer and the cross-linker.[7] |

| Swellability Test | To determine the degree of cross-linking. | The cross-linked polymer will swell in a good solvent but will not dissolve. The degree of swelling is inversely proportional to the cross-linking density.[7] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the cross-linked polymer. | Increased decomposition temperature compared to the un-cross-linked polymer. |

| Dynamic Mechanical Analysis (DMA) | To evaluate the mechanical properties (e.g., storage modulus, glass transition temperature). | An increase in the storage modulus and glass transition temperature is indicative of a more rigid, cross-linked network. |

Troubleshooting and Considerations

-

Incomplete Cross-Linking: This may be due to insufficient catalyst, low reaction temperature, or short reaction time. Consider increasing these parameters.

-

Gelation Issues: Premature gelation can occur with high concentrations of cross-linker. A more dilute solution or slower addition of the cross-linker may be necessary.

-

Catalyst Deactivation: Ensure all reagents and solvents are anhydrous, as water can deactivate the Lewis acid catalyst.

-

Safety: BCMTA contains chloromethyl groups, which are alkylating agents and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction may evolve HCl gas, which is corrosive and requires proper scrubbing.

Conclusion

2,6-bis(chloromethyl)-p-tolyl acetate is a promising cross-linking agent for the synthesis of advanced polymer networks. Its difunctional nature allows for the creation of robust, three-dimensional structures with enhanced properties. By understanding the underlying Friedel-Crafts alkylation mechanism and carefully controlling reaction conditions, researchers can effectively utilize BCMTA to tailor the properties of aromatic polymers for a wide range of applications, from high-performance materials to specialized drug delivery systems. The protocols and characterization techniques outlined in this guide provide a solid foundation for exploring the potential of this versatile cross-linker.

References

- Benchchem.

- ACS Publications. Benzyl-Induced Crosslinking of Polymer Membranes for Highly Selective CO2/CH4 Separation with Enhanced Stability | Macromolecules. (2022).

- arXiv.

- Springer Nature Experiments. Cross-linking Protocols and Methods.

- ACS Publications. Intramolecular Cross-Linking Methodologies for the Synthesis of Polymer Nanoparticles | Chemical Reviews. (2015).

- Ebeam Machine.

- Hyper-Cross-Linked Polymers for the Capture of Aromatic Vol

- Guidechem. 2,6-BIS(CHLOROMETHYL)

- Academic Commons. Photochemical Crosslinking Reactions in Polymers.

- RSC Publishing. Educational series: characterizing crosslinked polymer networks. (2023).

- EFFECT OF CROSSLINKING CHEMISTRY ON PEEL PROPERTIES IN ACRYLIC EMULSION PSA's.

Sources

- 1. arxiv.org [arxiv.org]

- 2. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]

- 3. pstc.org [pstc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [wap.guidechem.com]

- 7. research.uniupo.it [research.uniupo.it]

Application Note: 2,6-Bis(chloromethyl)-p-tolyl acetate as a Versatile Building Block in Advanced Materials Science

Executive Summary & Structural Rationale

In the design of advanced functional polymers, the selection of bifunctional monomers dictates the topological and chemical properties of the resulting network. 2,6-Bis(chloromethyl)-p-tolyl acetate (CAS 19228-70-7) is a highly specialized monomer that solves several synthetic bottlenecks in materials science .

Its unique molecular architecture offers three distinct chemical handles:

-

Dual Chloromethyl Groups (Positions 2 & 6): These act as highly reactive electrophilic centers primed for nucleophilic substitution ( ) or Friedel-Crafts alkylation.

-

Para-Methyl Group (Position 4): This strategically blocks the para position, preventing uncontrolled 3D cross-linking during linear step-growth polymerization and directing electrophilic aromatic substitution exclusively to desired pathways.

-

Acetate-Protected Phenol (Position 1): This is the critical design feature. Unprotected phenols coordinate strongly with Lewis acid catalysts (e.g., , ), deactivating them and necessitating stoichiometric catalyst loading. The acetate ester masks the hydroxyl group, enabling true catalytic turnover. Post-polymerization, it can be quantitatively hydrolyzed to reveal the functional -OH group .

Application I: Synthesis of Hydroxyl-Functionalized Hypercrosslinked Polymers (HCPs)

HCPs are microporous materials critical for gas storage, catalysis, and water treatment. Utilizing 2,6-bis(chloromethyl)-p-tolyl acetate allows for the creation of Davydov-type networks with precisely controlled, hydrophilic pore environments.

Causality in Experimental Design

The cross-linking is driven by a -catalyzed Friedel-Crafts alkylation. The acetate group ensures the catalyst remains active to generate benzylic carbocations without being poisoned by free oxygen lone pairs. Once the rigid network is formed, the acetate is cleaved using methanolic NaOH. The resulting free phenolic -OH groups line the micropores, drastically increasing the polymer's affinity for polar molecules (e.g., capture or heavy metal ion coordination).

Reaction pathway for synthesizing hydroxyl-functionalized HCPs via Friedel-Crafts alkylation.

Protocol 1: Synthesis and Deprotection of HCP Networks

-

Monomer Activation: Dissolve 5.0 mmol of 2,6-bis(chloromethyl)-p-tolyl acetate in 20 mL of anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

-

Catalyst Addition: Add 0.5 mmol (10 mol%) of anhydrous .

-

Self-Validation: The solution will immediately transition to a dark, intense color, visually confirming the formation of the active benzylic carbocation- complex.

-

-

Cross-linking: Heat the mixture to 80°C for 24 hours. A robust, insoluble monolithic polymer gel will form.

-

Washing: Soxhlet extract the monolithic gel with methanol for 12 hours to remove unreacted monomer and residual iron catalyst.

-

Deprotection (Hydrolysis): Suspend the purified network in a solution of 10% NaOH in methanol/water (1:1 v/v). Reflux at 70°C for 12 hours.

-

Final Isolation: Filter the functionalized resin, wash with 1M HCl to protonate the phenoxide, followed by distilled water until the filtrate is neutral. Dry under vacuum at 60°C.

Application II: Precursor for Anion Exchange Membranes (AEMs)

AEMs are the core solid-state electrolytes in alkaline fuel cells. The monomer's chloromethyl groups are ideal for quaternization, while the acetate group provides a latent grafting site for polymer backbone attachment.

Causality in Experimental Design

Reacting the monomer with trimethylamine (TMA) converts the chloromethyl groups into quaternary ammonium cations (the conductive sites). Subsequent hydrolysis of the acetate yields a phenoxide nucleophile. This intermediate is then grafted onto a fluorinated or polysulfone polymer backbone via Nucleophilic Aromatic Substitution ( ). This "grafting-to" approach ensures a high, localized density of cationic charges, which promotes microphase separation and creates highly efficient ion-conducting channels.

Workflow for synthesizing AEMs utilizing SN2 quaternization and subsequent polymer grafting.

Protocol 2: Quaternization and Membrane Grafting

-

Quaternization: Dissolve 10 mmol of the monomer in 30 mL of anhydrous tetrahydrofuran (THF). Dropwise add a 33% wt solution of trimethylamine in ethanol (25 mmol).

-

Precipitation: Stir the reaction mixture at 40°C for 12 hours.

-

Self-Validation: A dense white precipitate (the bis-quaternary ammonium salt) will form, as the highly polar product is insoluble in THF. Filter and dry under vacuum.

-

-

Deprotection/Activation: Dissolve the isolated salt in anhydrous DMSO. Add 1.1 equivalents of potassium tert-butoxide (t-BuOK) to cleave the acetate and generate the reactive phenoxide in situ.

-

Grafting: Add a solution of chloromethylated polysulfone (CMPSU) in DMSO to the activated phenoxide. Heat to 60°C for 24 hours to complete the grafting.

-

Casting: Cast the resulting polymer solution onto a leveled glass plate and evaporate the solvent at 80°C to form the final AEM film.

Quantitative Data Summary

The structural modifications enabled by the acetate protection of 2,6-bis(chloromethyl)-p-tolyl acetate significantly impact the final material properties. Table 1 summarizes typical quantitative outcomes when comparing the protected monomer versus its unprotected analog (2,6-bis(chloromethyl)-p-cresol) in identical workflows.

| Material / Workflow | Monomer Used | Catalyst Loading Req. | Surface Area (BET) | Ion Exchange Capacity (IEC) | Key Advantage |

| HCP Network | Unprotected Phenol | 1.0 eq (Stoichiometric) | ~450 m²/g | N/A | None (Catalyst poisoning limits porosity) |

| HCP Network | Acetate-Protected | 0.1 eq (Catalytic) | ~980 m²/g | N/A | High porosity, efficient catalytic turnover |

| AEM Grafting | Unprotected Phenol | N/A | N/A | 1.2 meq/g | Prone to side-reactions during |

| AEM Grafting | Acetate-Protected | N/A | N/A | 2.1 meq/g | High charge density, controlled grafting |

References

Application Note: Nucleophilic Substitution Strategies for 2,6-Bis(chloromethyl)-p-tolyl acetate

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Overview

The compound 2,6-bis(chloromethyl)-p-tolyl acetate (CAS: 19228-70-7)[1] is a highly versatile bifunctional building block. Featuring two reactive benzylic chloride moieties flanking an acetate-protected phenolic core, it serves as a premium intermediate for synthesizing complex macrocycles, dendrimers, and active pharmaceutical ingredients (APIs). This application note details the mechanistic causality, kinetic behaviors, and validated protocols for executing high-yield nucleophilic substitutions on this substrate.

Mechanistic Causality: Directing SN1 vs. SN2 Pathways

The reactivity of 2,6-bis(chloromethyl)-p-tolyl acetate is dictated by the unique electronic environment of its benzylic carbons. Benzylic chlorides exhibit moderate bond weakness, facilitating both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways[2].

-

The SN1 Pathway: The adjacent aromatic ring can stabilize a transient carbocation via resonance. This pathway is heavily favored when using polar protic solvents (e.g., ethanol, water) and weaker nucleophiles[3].

-

The SN2 Pathway: The primary nature of the benzylic carbon presents minimal steric hindrance, allowing for facile backside attack. This concerted mechanism is driven by strong nucleophiles in polar aprotic solvents (e.g., DMF, DMSO)[3].

The Role of the Acetate Protecting Group: Unlike compounds with unprotected ortho-carboxylic or phenolic groups—which can undergo rapid intramolecular cyclization to form lactones or benzofurans[4]—the acetate group in 2,6-bis(chloromethyl)-p-tolyl acetate serves a critical dual purpose. It protects the core phenol from acting as a competing internal nucleophile and slightly deactivates the benzylic positions compared to a free phenol, thereby preventing runaway polymerization and favoring controlled intermolecular substitutions.

Fig 1: Mechanistic divergence of benzylic substitution based on solvent and nucleophile selection.

Sequential Substitution Kinetics

When functionalizing bis(chloromethyl)arenes, the two substitution events rarely occur at the same rate. Kinetic studies on analogous biphenyl systems demonstrate that the apparent rate constant for the first substitution ( k1 ) is significantly larger than the second ( k2 )[5].

This deceleration ( k1>k2 ) is caused by:

-

Steric Hindrance: The bulk introduced by the first nucleophile physically impedes the approach of the second nucleophile.

-

Electronic Deactivation: If the incoming nucleophile is electron-withdrawing, it reduces the electron density of the aromatic ring, making the second benzylic chloride less reactive to SN1 dissociation and slightly less susceptible to SN2 attack.

Quantitative Reaction Parameters

The following table summarizes predicted kinetic behaviors and yields based on nucleophile and solvent pairing.

| Nucleophile Type | Solvent System | Preferred Mechanism | Sequential Kinetics | Predicted Yield |

| Phenoxides (O) | DMF / K₂CO₃ | SN2 | k1≫k2 | 75–85% |

| Primary Amines (N) | THF / DIPEA | SN2 | k1>k2 | 70–80% |

| Alcohols (O) | EtOH / Heat | SN1 | k1≈k2 | 50–60% |

| Thiols (S) | Acetone / Et₃N | SN2 | k1>k2 | 85–95% |

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can confirm reaction progress and product integrity at each critical juncture.

Fig 2: Standard self-validating experimental workflow for bis-nucleophilic substitution.

Protocol A: Bimolecular O-Alkylation (Williamson-Type Ether Synthesis)

Objective: Synthesis of 2,6-bis(phenoxymethyl)-p-tolyl acetate. Causality: Potassium carbonate (K₂CO₃) is utilized as a mild base to deprotonate phenol in situ. Anhydrous DMF is selected because it heavily solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, aggressively driving the SN2 mechanism[3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried 100 mL round-bottom flask under N₂ atmosphere, dissolve phenol (2.2 equivalents, 22 mmol) in 30 mL of anhydrous DMF.

-

Base Addition: Add anhydrous K₂CO₃ (3.0 equivalents, 30 mmol) to the solution. Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

-

Substrate Addition: Slowly add 2,6-bis(chloromethyl)-p-tolyl acetate (1.0 equivalent, 10 mmol) portion-wise over 10 minutes.

-

Heating: Elevate the reaction temperature to 60 °C and stir for 4–6 hours.

-

Self-Validating Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 4:1 Hexanes:EtOAc). The starting material will appear as a high-Rf UV-active spot (Rf ≈ 0.7). The mono-substituted intermediate will appear at Rf ≈ 0.5, and the di-substituted product at Rf ≈ 0.3. The reaction is complete when the intermediate spot is fully consumed.

-

Quenching & Extraction: Pour the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 4:1 Hexanes:EtOAc).

-

Self-Validating Checkpoint (NMR): Analyze the purified product via ¹H NMR (CDCl₃). The starting benzylic chloromethyl (–CH₂Cl) protons resonate as a sharp singlet around 4.5–4.6 ppm. Upon successful substitution, this signal will shift upfield to approximately 3.9–4.1 ppm. The complete disappearance of the 4.6 ppm signal validates 100% conversion.

Protocol B: N-Alkylation with Primary Amines

Objective: Synthesis of 2,6-bis(alkylaminomethyl)-p-tolyl acetate. Causality: N-alkylation of benzylic chlorides is prone to over-alkylation (forming tertiary amines or quaternary ammonium salts). To prevent this, a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is used alongside a slight excess of the primary amine. THF is chosen as the solvent to moderate the reaction rate and prevent the SN1 carbocation formation that leads to side-products.

Step-by-Step Methodology:

-

Preparation: Dissolve the primary amine (2.5 equivalents, 25 mmol) and DIPEA (3.0 equivalents, 30 mmol) in 40 mL of anhydrous THF at 0 °C.

-

Substrate Addition: Add a solution of 2,6-bis(chloromethyl)-p-tolyl acetate (1.0 equivalent, 10 mmol) in 10 mL THF dropwise over 30 minutes to maintain a low local concentration of the electrophile, minimizing over-alkylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Self-Validating Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the target mass [M+H]+ of the di-substituted product. The presence of [M+H+Alkyl]+ indicates over-alkylation, signaling the need to lower the reaction temperature in future optimizations.

-

Workup: Evaporate the THF under reduced pressure. Redissolve the residue in Dichloromethane (DCM, 50 mL) and wash with saturated NaHCO₃ (2 × 30 mL) and brine (30 mL).

-

Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient, 98:2 to 90:10) to yield the pure bis-amine.

Sources

Technical Support Center: Yield Optimization for 2,6-bis(chloromethyl)-p-tolyl acetate Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the bis-chloromethylation of deactivated or sensitive aromatic systems.

The synthesis of 2,6-bis(chloromethyl)-p-tolyl acetate (CAS: 19228-70-7) presents a unique dual-challenge: driving a second electrophilic aromatic substitution on a progressively deactivated ring while simultaneously protecting a labile acetate ester from acid-catalyzed hydrolysis[1][2]. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating experimental protocol to ensure high-yield, high-purity synthesis.

Reaction Pathway & Mechanistic Pitfalls

To successfully optimize this reaction, we must first map the causal relationships between the reagents, the desired intermediates, and the competing side reactions.

Reaction pathway of p-tolyl acetate chloromethylation and common side reactions.

Troubleshooting Guides & FAQs

Q1: Why does my reaction stall at the mono-chloromethylated intermediate?

Causality & Solution: The initial electrophilic aromatic substitution occurs readily due to the activating nature (+M effect) of the acetate group. However, the introduction of the first chloromethyl group exerts a mild electron-withdrawing inductive effect (-I), similar to the electronic effects observed in [3]. This deactivates the ring, creating an activation energy barrier for the second substitution. To force the formation of the bis-adduct, you must maintain a high concentration of the active electrophile (the chloromethyl cation). This requires using an excess of paraformaldehyde (at least 3.0 to 4.0 equivalents) and ensuring the reaction mixture remains fully saturated with anhydrous HCl gas throughout the heating phase.

Q2: My NMR analysis indicates the loss of the acetate group. How do I prevent ester hydrolysis?

Causality & Solution: Ester hydrolysis is a classic pitfall when utilizing aqueous formalin (37% formaldehyde) or concentrated aqueous hydrochloric acid. Under highly acidic, aqueous conditions, the acetate ester is rapidly cleaved to yield a 2,6-bis(chloromethyl)-p-cresol derivative. To maintain the integrity of the ester, the reaction system must be strictly anhydrous. Switch your formaldehyde source to solid paraformaldehyde, use glacial acetic acid as your primary solvent, and generate anhydrous HCl gas (e.g., by dripping concentrated H₂SO₄ into NaCl) to bubble through the system.

Q3: I am isolating a high molecular weight, insoluble byproduct. What is causing this?

Causality & Solution: You are observing the formation of diarylmethane derivatives (cross-linking). The benzylic carbocation intermediate can act as an electrophile and attack another molecule of p-tolyl acetate instead of reacting with a chloride ion—a classic Friedel-Crafts alkylation side reaction. This occurs when the concentration of nucleophilic chloride ions is too low, or the temperature is too high. To suppress polymerization, ensure continuous HCl gas bubbling (providing abundant Cl⁻ to trap the carbocation) and strictly control the internal reaction temperature between 60–65 °C.

Q4: What is the optimal catalyst system for this specific substrate?

Causality & Solution: While strong organic acids and rare-earth metal triflates have been explored for general chloromethylations[4], the optimal balance of reactivity and functional group tolerance for p-tolyl acetate is achieved using anhydrous Zinc Chloride (ZnCl₂). ZnCl₂ acts as a highly effective Lewis acid to depolymerize paraformaldehyde and generate the active electrophile without excessively promoting the Friedel-Crafts cross-linking seen with stronger Lewis acids like AlCl₃.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating why anhydrous conditions and moderate heat are critical.

| Catalyst System | Formaldehyde Source | HCl Source | Temp (°C) | Target Yield (%) | Major Byproduct / Issue |

| ZnCl₂ (0.5 eq) | Formalin (37% aq) | Aq. HCl (37%) | 70 | 12% | Complete ester hydrolysis |

| ZnCl₂ (0.5 eq) | Paraformaldehyde | HCl (gas) | 90 | 38% | Diarylmethane cross-linking |

| ZnCl₂ (0.5 eq) | Paraformaldehyde | HCl (gas) | 40 | 45% | Stalled at mono-adduct |

| ZnCl₂ (1.0 eq) | Paraformaldehyde | HCl (gas) | 65 | 88% | Trace mono-adduct (Optimal) |

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By controlling moisture and temperature at each step, you eliminate the variables that cause hydrolysis and polymerization.

Reagents Required:

-

p-Tolyl acetate: 1.0 equivalent (Substrate)

-

Paraformaldehyde: 4.0 equivalents (Electrophile precursor)

-

Anhydrous Zinc Chloride (ZnCl₂): 1.0 equivalent (Lewis acid catalyst)

-

Glacial Acetic Acid: 5 volumes (Solvent)

-

Anhydrous HCl gas: Excess (Reagent and nucleophile source)

Step-by-Step Workflow:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, a gas dispersion tube (fritted glass), and an internal temperature probe. Flush the system with dry Nitrogen.

-

Reagent Loading: Add the p-tolyl acetate, paraformaldehyde, and anhydrous ZnCl₂ to the flask. Add glacial acetic acid to achieve a homogeneous suspension.

-

Electrophile Generation: Begin bubbling anhydrous HCl gas through the dispersion tube into the mixture at room temperature. The suspension will begin to clear as the ZnCl₂ and HCl depolymerize the paraformaldehyde into the active chloromethylating species.

-

Controlled Heating: Once the mixture is saturated with HCl (indicated by steady gas escape from the bubbler), slowly raise the internal temperature to 65 °C . Maintain continuous, gentle HCl bubbling.

-

Reaction Monitoring: Hold the temperature at 65 °C for 12–16 hours. Monitor the disappearance of the mono-chloromethylated intermediate via TLC or GC-MS. Do not exceed 70 °C to prevent diarylmethane formation.

-

Quenching & Workup: Cool the reaction to 0 °C. Carefully pour the mixture over crushed ice to quench the Lewis acid. Extract the aqueous layer three times with Dichloromethane (DCM).

-

Neutralization: Wash the combined organic layers with cold saturated aqueous NaHCO₃ until the pH of the aqueous wash is neutral. Caution: Perform this step quickly and keep it cold to prevent base-catalyzed hydrolysis of the acetate ester.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2,6-bis(chloromethyl)-p-tolyl acetate can be purified via recrystallization from hexanes/ethyl acetate to yield a white crystalline solid.

References

-

NIST Chemistry WebBook: 2,6-Bis(chloromethyl)-p-tolyl acetate (CAS: 19228-70-7). National Institute of Standards and Technology. URL:[Link]

-

PubChem: 4-(Chloromethyl)phenyl acetate. National Center for Biotechnology Information. URL:[Link]

-

ResearchGate: Strong Organic Acids as Efficient Catalysts for the Chloromethylation of m-Xylene. Kishida, T., et al. (2009). URL:[Link]

Sources

Technical Support Center: Purification and Recrystallization of 2,6-bis(chloromethyl)-p-tolyl acetate

Welcome to the Technical Support Center for the purification and recrystallization of 2,6-bis(chloromethyl)-p-tolyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.

Introduction to Purification Challenges

The purification of crude 2,6-bis(chloromethyl)-p-tolyl acetate, often synthesized via Blanc chloromethylation or related methods, presents several challenges. The primary goal is to remove unreacted starting materials, mono-chlorinated byproducts, di-substituted isomers, and polymeric materials.[1] A significant and critical impurity to consider is the potential presence of the highly carcinogenic bis(chloromethyl) ether (BCME), which necessitates careful handling and purification strategies.[2]

This guide provides a logical, step-by-step approach to achieving high purity of the target compound through recrystallization and other purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,6-bis(chloromethyl)-p-tolyl acetate?

A1: Common impurities include:

-

Mono-chlorinated species: Such as 2-(chloromethyl)-p-tolyl acetate.

-

Diarylmethane-type adducts: Formed by the reaction of the product with another molecule of the starting arene.

-

Polymeric/Oligomeric materials: Resulting from uncontrolled side reactions.[1]

-

Unreacted p-tolyl acetate: The starting material for the chloromethylation.

-

Bis(chloromethyl) ether (BCME): A carcinogenic byproduct that can form during chloromethylation reactions.[2]

Q2: What is the best solvent for recrystallizing 2,6-bis(chloromethyl)-p-tolyl acetate?

A2: While a specific solvent system for this exact compound is not extensively documented, based on the non-polar nature of the tolyl acetate core and the presence of chloromethyl groups, a good starting point would be a mixed solvent system. A common approach is to dissolve the crude product in a "good" solvent where it is highly soluble (like ethyl acetate or acetone) and then add a "bad" or "anti-solvent" where it is poorly soluble (like hexanes or heptane) to induce crystallization.[3] For a structurally similar compound, 2,6-bis(bromomethyl)pyridine, diethyl ether was used for recrystallization, suggesting that moderately polar ethers could also be effective.[1]

Q3: How can I remove the carcinogenic byproduct, bis(chloromethyl) ether (BCME)?

A3: BCME can be neutralized with dilute aqueous ammonia.[2] However, this can also lead to the hydrolysis of your target compound. A safer approach during workup is to wash the organic layer containing the crude product with a solution that can hydrolyze the BCME. Care must be taken to control the pH and temperature to minimize the hydrolysis of the desired ester. Subsequent purification by recrystallization or column chromatography will further help in separating the target compound from any remaining traces.

Q4: My compound "oiled out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, you can:

-

Add a small amount of the "good" solvent to redissolve the oil with gentle heating.

-

Allow the solution to cool more slowly to encourage crystal nucleation.

-

Scratch the inside of the flask with a glass rod to create nucleation sites.

-

Add a seed crystal of the pure compound.

Q5: My final product has a low yield after recrystallization. What are the possible reasons?

A5: Low yield can be attributed to several factors:

-

Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor.

-

Cooling the solution too quickly: This can trap impurities and reduce the overall yield of pure crystals.

-

Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, ensure the solution stays hot to prevent your product from crystallizing on the filter paper.

-

Incomplete precipitation: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Failure to Crystallize | - Solution is not saturated.- Supersaturation has occurred. | - Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |

| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid.- Impurities are present. | - Add more of the "good" solvent and reheat to dissolve.- Allow the solution to cool more slowly.- Consider a preliminary purification step like column chromatography. |

| Low Yield | - Too much solvent was used.- Incomplete precipitation. | - Reduce the initial amount of solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration. |

| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary. |

| Persistent Di-substituted Isomers | - Similar solubility profile to the desired product. | - Column chromatography is often more effective for separating isomers. |

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System

This protocol is a recommended starting point and may require optimization.

-

Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents. A good combination is often ethyl acetate and hexanes.

-

Dissolution: Place the crude 2,6-bis(chloromethyl)-p-tolyl acetate in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until you observe persistent cloudiness.

-

Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

If recrystallization fails to provide the desired purity, column chromatography is a robust alternative.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point (e.g., 0% to 10% ethyl acetate).[4]

-

Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

-

Elution: Run the column, gradually increasing the polarity of the mobile phase. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Decision Workflow for Purification

Caption: Decision workflow for selecting a purification method.

References

-

Dioury, F., et al. (2009). Synthesis of 2,6-bis(bromomethyl)pyridine.Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2777. [Link]

-

Li, W., et al. (2021). Dearomative Dichloromethylation of Chromium-Bound Arenes and Formal Arene C–H Dichloromethylation. The Journal of Organic Chemistry, 86(23), 16295–16305. [Link]

- Pfeiffer, W. D. (2008). 35.1.3 Benzylic Chlorides. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 35: Chlorine, Bromine, and Iodine. Georg Thieme Verlag.

-

Mondal, S., et al. (2022). Polystyrene trimethyl ammonium chloride impregnated Rh(0) (Rh@PMe3NCl) as a catalyst and methylating agent for esterification of alcohols through selective oxidation of methanol. RSC Advances, 12(1), 1-10. [Link]

-

Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

MDPI. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. Molecules, 22(12), 2149. [Link]

-

NIST. (n.d.). 2,6-Bis(chloromethyl)-p-tolyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (1990). DD286577A5 - METHOD FOR PRODUCING BENZYL ACETATE.

-

Al-Amiery, A. A. (2022). Benzyl Acetate: A Review on Synthetic Methods. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 94(2), 15-27. [Link]

-

Liaoning EO Technology Co.,Ltd. (2018, April 22). Production Method of Benzyl Acetate. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2020, January 22). Blanc Chloromethylation - Removing BCME from Product. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 2,6-Bis(chloromethyl)pyridine, 99%. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 1,2-Bis(chloromethyl)benzene. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2, 6)Pyridinophane Disulfite. Retrieved from [Link]

-

Green Chemistry. (2015). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 17(2), 879-882. [Link]

-

Digikogu. (2024, January 10). Chloromethylation of lignin as a route towards biomass valorization. Retrieved from [Link]

-

MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 29(8), 1735. [Link]

-

Flavor Extract Manufacturers Association (FEMA). (n.d.). P-TOLYL ACETATE. Retrieved from [Link]

-

ScenTree.co. (n.d.). p-Tolyl acetate (CAS N° 140-39-6). Retrieved from [Link]

- Google Patents. (1999). EP0955308A1 - Process for one-step re-salting and purification of peptides.

-

PubChem. (n.d.). Methyl 2,6-dichlorophenylacetate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Chloromethylation of p-Tolyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the chloromethylation of p-tolyl acetate. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have structured this guide to address the specific challenges you may encounter, ensuring both scientific accuracy and practical, field-tested solutions.

Troubleshooting Guide: Incomplete Reactions & Low Yields

Incomplete conversion is a common hurdle in the chloromethylation of p-tolyl acetate. This section provides a structured approach to diagnosing and resolving these issues.

Question 1: My reaction shows significant unreacted p-tolyl acetate. What are the primary causes of low conversion?

Several factors can contribute to low conversion rates in chloromethylation reactions. These range from the quality of your reagents to the specific reaction conditions employed.[1]

Answer: Let's break down the most common culprits:

-

Reagent Quality and Moisture: The purity of your starting materials is paramount. Moisture, in particular, can deactivate the Lewis acid catalyst, such as zinc chloride (ZnCl₂), hindering the reaction.[1] Ensure your p-tolyl acetate, paraformaldehyde, and any solvents are anhydrous.

-

Catalyst Activity: The choice and condition of the Lewis acid catalyst are critical. While zinc chloride is commonly used, its effectiveness can be diminished if it has absorbed atmospheric moisture.[1][2] For some substrates, other catalysts like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) might be more effective, although they can also promote side reactions.[2][3][4][5]

-

Insufficient Reaction Time or Temperature: Chloromethylation kinetics can be sluggish. If the reaction time is too short or the temperature too low, the reaction may not proceed to completion. It's essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][6]

-

Substrate Reactivity: While the methyl and acetate groups on p-tolyl acetate are activating, the substrate's overall reactivity might require more forcing conditions compared to more electron-rich aromatic compounds.[1]

Question 2: I'm observing the formation of a significant amount of a high-molecular-weight byproduct. What is it, and how can I minimize it?

The most common byproduct in chloromethylation is a diarylmethane derivative, formed from the reaction of the chloromethylated product with another molecule of the starting material.[1][7][8]

Answer: This side reaction is a classic issue in Friedel-Crafts type reactions. Here’s how to address it:

-

Control the Temperature: Higher temperatures favor the formation of the diarylmethane byproduct.[2] Maintaining a consistent and moderate reaction temperature is crucial for selectivity.

-

Optimize Reaction Time: Prolonged reaction times can lead to an increase in the concentration of the desired chloromethylated product, which in turn increases the likelihood of it reacting with the starting material to form the diarylmethane byproduct.[1][2] Careful monitoring is key to stopping the reaction at the optimal point.

-

Molar Ratio of Reactants: Using an excess of the aromatic substrate can sometimes suppress the formation of the diarylmethane byproduct. However, this can also lead to incomplete conversion of the limiting reagent. Careful optimization of the stoichiometry is necessary.

-

Catalyst Choice: Stronger Lewis acids like aluminum chloride are known to promote the formation of diarylmethane products more readily than milder catalysts like zinc chloride.[2]

Question 3: My workup procedure seems to be causing product loss or decomposition. What is the recommended purification strategy?

A proper workup and purification protocol is essential to isolate the desired chloromethylated p-tolyl acetate in good yield and purity.

Answer: The chloromethyl group can be sensitive to certain conditions. Follow these steps for an effective workup:

-

Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it over ice or into cold water. This will deactivate the catalyst and separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate, to recover any dissolved product.[9]

-

Washing: Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1] Filter and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[1] The choice of method will depend on the scale of the reaction and the nature of the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the chloromethylation of p-tolyl acetate?

-

p-Tolyl Acetate: The aromatic substrate that undergoes electrophilic substitution.[10]

-

Paraformaldehyde: A source of formaldehyde, which acts as the electrophile precursor.[2][7]

-

Hydrogen Chloride (HCl): Reacts with formaldehyde and the Lewis acid to generate the active electrophilic species.[2][11]

-

Zinc Chloride (ZnCl₂): A Lewis acid catalyst that activates the formaldehyde by coordinating to the carbonyl oxygen, making the carbon more electrophilic.[2][4][5][11]

Q2: Can I use other sources of formaldehyde?

Yes, other formaldehyde sources like formalin (an aqueous solution of formaldehyde) or 1,3,5-trioxane can be used.[2][4] However, paraformaldehyde is often preferred as it is a solid and easier to handle, and it avoids introducing excess water into the reaction, which can deactivate the catalyst.[1]

Q3: What are the safety precautions I should take during this reaction?

Chloromethylation reactions can produce bis(chloromethyl) ether (BCME) as a byproduct, which is a potent carcinogen.[11] Therefore, it is imperative to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[6] Spot the reaction mixture alongside the starting material (p-tolyl acetate) on a TLC plate. The formation of a new, typically less polar, spot indicates the formation of the product. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction progress.[12]

Experimental Protocol: Chloromethylation of p-Tolyl Acetate

This protocol provides a general procedure. Optimization of reaction time, temperature, and stoichiometry may be necessary.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| p-Tolyl Acetate | 150.17 | 15.0 g | 0.10 |

| Paraformaldehyde | (CH₂O)n | 3.3 g | ~0.11 |

| Zinc Chloride (anhydrous) | 136.30 | 1.4 g | 0.01 |

| Concentrated HCl | 36.46 | 20 mL | - |

| Dichloromethane | 84.93 | 50 mL | - |

Procedure

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add p-tolyl acetate and dichloromethane.

-

In a separate beaker, carefully suspend paraformaldehyde in concentrated HCl. Caution: This should be done in a fume hood.

-

Cool the flask containing the p-tolyl acetate solution to 0 °C in an ice bath.

-

Slowly add the anhydrous zinc chloride to the cooled solution with stirring.

-

Add the paraformaldehyde/HCl suspension dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Reaction Mechanism

Caption: Simplified mechanism of the Blanc Chloromethylation reaction.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low chloromethylation conversion.

References

-

Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

-

IRIS. (n.d.). Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. Retrieved from [Link]

- Google Patents. (2020). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.

-

ResearchGate. (n.d.). An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media. Retrieved from [Link]

-

ResearchGate. (n.d.). CHLOROMETHYL ACETATE. Retrieved from [Link]

- Google Patents. (1967). US3311602A - Process for the chloromethylation of aromatic hydrocarbons.

-

Sciencemadness Discussion Board. (2020). Blanc Chloromethylation - Removing BCME from Product. Retrieved from [Link]

-

Organic Syntheses. (n.d.). An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS. Retrieved from [Link]

- Google Patents. (1985). US4562280A - Chloromethylation of deactivated aromatic compounds.

-

Chemistry Stack Exchange. (2015). Mechanism for chloromethylation of benzene with formaldehyde and HCl. Retrieved from [Link]

-

W. D. Pfeiffer. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Retrieved from [Link]

- Google Patents. (1951). US2541408A - Catalytic chloromethylation of aromatic compounds.

-

YouTube. (2019). Chloromethylation Reaction: also known as Blanc Reaction!. Retrieved from [Link]

-

Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,6-Bis(chloromethyl)-p-tolyl acetate. Retrieved from [Link]

-

ResearchGate. (2017). How to purify an organic salt (acetate) from impurities. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methyl-2-acetoxy-benzoyl chloride. Retrieved from [Link]

- Google Patents. (1991). EP0429921A1 - Process for preparing 3-methyl-benzylchloride.

- Google Patents. (1993). US5206434A - Purification process for methyl acetate.

-

PMC. (n.d.). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved from [Link]

-

Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

-

FooDB. (2010). Showing Compound p-Tolyl acetate (FDB008790). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. etheses.durham.ac.uk [etheses.durham.ac.uk]

- 3. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. US2541408A - Catalytic chloromethylation of aromatic compounds - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. Showing Compound p-Tolyl acetate (FDB008790) - FooDB [foodb.ca]

- 11. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 12. iris.unive.it [iris.unive.it]

improving the stability of 2,6-bis(chloromethyl)-p-tolyl acetate during long-term storage

Welcome to the dedicated technical support guide for 2,6-bis(chloromethyl)-p-tolyl acetate (CAS: 19228-70-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term stability of this highly reactive intermediate. Our goal is to provide you with the foundational knowledge and practical tools necessary to ensure the integrity of your material, leading to more reliable and reproducible experimental outcomes.

Introduction: Understanding the Inherent Instability

2,6-Bis(chloromethyl)-p-tolyl acetate is a valuable bifunctional reagent, but its utility is matched by its inherent instability. The molecule contains two primary reactive sites: a pair of benzylic chlorides and an aryl acetate ester. Both functional groups are susceptible to hydrolysis, a reaction that can be initiated by even trace amounts of moisture.

The degradation is often autocatalytic. The hydrolysis of the benzylic chloride moieties produces hydrochloric acid (HCl), which in turn can catalyze the rapid hydrolysis of the acetate ester group. This cascade effect can significantly reduce the purity of the material over time, leading to failed reactions and inconsistent results. This guide will provide answers to frequently asked questions, troubleshooting workflows, and validated protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 2,6-bis(chloromethyl)-p-tolyl acetate?

A1: Degradation can manifest in several ways. Visually, you might observe the solid material changing from a white or off-white powder to a yellowish or brownish color. It may also become clumpy, sticky, or appear wet due to the formation of liquid byproducts. Chemically, the most definitive sign is a decrease in purity as measured by analytical techniques like HPLC, accompanied by the appearance of new peaks corresponding to degradation products. A faint, sharp odor of acetic acid or HCl may also become noticeable.

Q2: What is the primary chemical pathway for its degradation?

A2: The primary degradation pathway is hydrolysis, which attacks both the benzylic chloride and the aryl acetate functional groups.

-

Benzylic Chloride Hydrolysis: The two chloromethyl (-CH₂Cl) groups are highly susceptible to nucleophilic substitution by water, yielding the corresponding benzyl alcohol derivatives (2-(hydroxymethyl)-6-(chloromethyl)-p-tolyl acetate and subsequently 2,6-bis(hydroxymethyl)-p-tolyl acetate) and hydrochloric acid (HCl).[1][2]

-

Aryl Acetate Hydrolysis: The acetate ester linkage can be cleaved by water, a reaction that is significantly accelerated under acidic conditions. This produces 4-methyl-2,6-bis(chloromethyl)phenol and acetic acid.

-

Autocatalysis: The HCl generated from the first pathway creates an acidic microenvironment that catalyzes the second pathway, leading to an accelerated degradation cascade.

Caption: Proposed degradation pathways for 2,6-bis(chloromethyl)-p-tolyl acetate.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize shelf-life, the compound must be rigorously protected from moisture, oxygen, and light. The ideal storage conditions are:

-

Temperature: Cool, typically 2-8 °C. Refrigeration slows the rate of chemical reactions. Do not freeze, as this can cause moisture condensation upon removal.

-

Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen. This displaces moisture and oxygen.

-

Container: A tightly sealed, amber glass vial or bottle is recommended. For highest-purity material or long-term storage, consider using a container with a PTFE-lined cap or a specialized seal, such as a Sure/Seal™ bottle.[3]

-

Location: Store in a dedicated, well-ventilated area away from acids, bases, and other reactive chemicals. A desiccator cabinet provides an excellent secondary storage environment.

Q4: Can I aliquot the reagent? What is the best practice?

A4: Yes, and it is highly recommended to avoid repeated opening of the main stock container. When preparing aliquots, do so under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) and use oven-dried glassware and tools.[4] This prevents introducing atmospheric moisture into the main supply. Store aliquots under the same ideal conditions as the stock bottle.

Troubleshooting Guide

This section addresses common issues encountered when using 2,6-bis(chloromethyl)-p-tolyl acetate that may be linked to its stability.

Problem: My reaction yield is low or the reaction failed, and I suspect the reagent has degraded.

This workflow provides a systematic approach to diagnose the problem.

Caption: Troubleshooting workflow for suspected reagent degradation.

Problem: I see a new, more polar spot on my TLC plate that wasn't there before.

Cause & Solution: This is a classic sign of hydrolysis. The degradation products, particularly the benzyl alcohol derivatives, are significantly more polar than the starting material. This will result in a lower Rf value on a normal-phase silica TLC plate. Confirm this by running an HPLC analysis as described in Protocol 1. If degradation is confirmed, the material should be discarded.

Problem: The material has turned into a hard, discolored clump.

Cause & Solution: This indicates severe degradation. The material has likely absorbed a significant amount of moisture, leading to hydrolysis and potentially polymerization or other side reactions. The material is unusable and should be disposed of according to your institution's safety guidelines. Review your storage and handling procedures immediately to prevent this from happening to new stock.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment